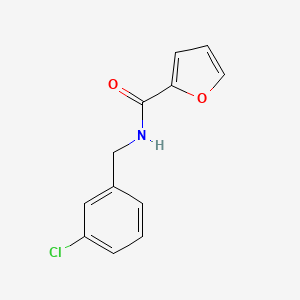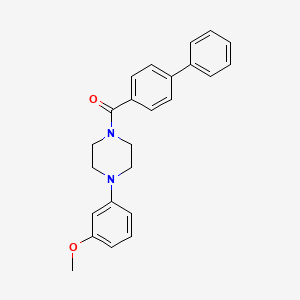
1-(4-biphenylylcarbonyl)-4-(3-methoxyphenyl)piperazine
概要
説明
1-(4-biphenylylcarbonyl)-4-(3-methoxyphenyl)piperazine is a complex organic compound that features a piperazine ring substituted with biphenyl and methoxyphenyl groups
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-biphenylylcarbonyl)-4-(3-methoxyphenyl)piperazine typically involves the following steps:
Formation of Biphenylcarbonyl Chloride: Biphenyl is reacted with thionyl chloride to form biphenylcarbonyl chloride.
Nucleophilic Substitution: The biphenylcarbonyl chloride is then reacted with piperazine to form 1-(4-biphenylylcarbonyl)piperazine.
Methoxyphenyl Substitution: Finally, 1-(4-biphenylylcarbonyl)piperazine is reacted with 3-methoxyphenyl chloride under basic conditions to yield the target compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and advanced purification techniques.
化学反応の分析
Types of Reactions
1-(4-biphenylylcarbonyl)-4-(3-methoxyphenyl)piperazine can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The carbonyl group can be reduced to form an alcohol.
Substitution: The aromatic rings can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Electrophilic substitution reactions often use reagents like bromine or nitric acid under acidic conditions.
Major Products
Oxidation: 1-(4-biphenylylcarbonyl)-4-(3-hydroxyphenyl)piperazine.
Reduction: 1-(4-biphenylylmethanol)-4-(3-methoxyphenyl)piperazine.
Substitution: Various substituted derivatives depending on the electrophile used.
科学的研究の応用
1-(4-biphenylylcarbonyl)-4-(3-methoxyphenyl)piperazine has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Medicine: Investigated for its potential as a pharmacological agent, particularly in the development of new drugs.
Industry: Used in the development of advanced materials with specific electronic or optical properties.
作用機序
The mechanism of action of 1-(4-biphenylylcarbonyl)-4-(3-methoxyphenyl)piperazine involves its interaction with specific molecular targets, such as receptors or enzymes. The biphenyl and methoxyphenyl groups can facilitate binding to hydrophobic pockets, while the piperazine ring can interact with polar or charged regions. This compound may modulate the activity of its targets by either activating or inhibiting their function, depending on the context.
類似化合物との比較
Similar Compounds
1-(4-biphenylylcarbonyl)-4-phenylpiperazine: Lacks the methoxy group, which may affect its binding properties and reactivity.
1-(4-biphenylylcarbonyl)-4-(4-methoxyphenyl)piperazine: Similar structure but with the methoxy group in a different position, potentially altering its chemical behavior.
Uniqueness
1-(4-biphenylylcarbonyl)-4-(3-methoxyphenyl)piperazine is unique due to the specific positioning of the methoxy group, which can influence its electronic properties and interactions with other molecules. This makes it a valuable compound for studying structure-activity relationships and developing new materials or drugs.
特性
IUPAC Name |
[4-(3-methoxyphenyl)piperazin-1-yl]-(4-phenylphenyl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H24N2O2/c1-28-23-9-5-8-22(18-23)25-14-16-26(17-15-25)24(27)21-12-10-20(11-13-21)19-6-3-2-4-7-19/h2-13,18H,14-17H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HDAAWKUJTFUIEW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)N2CCN(CC2)C(=O)C3=CC=C(C=C3)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H24N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
0.8 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID49826055 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


METHANONE](/img/structure/B3596496.png)
![N-[4-(aminosulfonyl)phenyl]-4-(2-chlorophenyl)-1-piperazinecarbothioamide](/img/structure/B3596502.png)
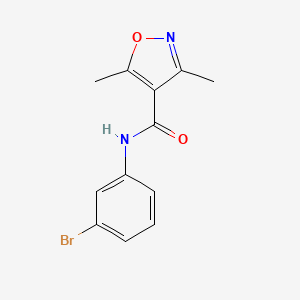

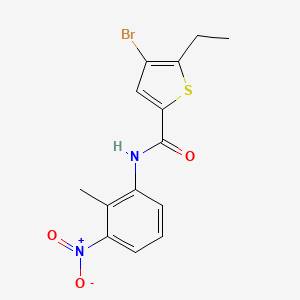
![N-[3-(aminocarbonyl)-4,5-dimethyl-2-thienyl]-4-methyl-5-phenyl-2-thiophenecarboxamide](/img/structure/B3596531.png)
![dimethyl 5-{[(2-chloro-6-fluorophenyl)acetyl]amino}-3-methyl-2,4-thiophenedicarboxylate](/img/structure/B3596535.png)
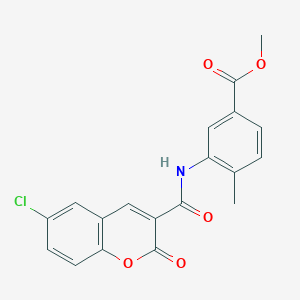
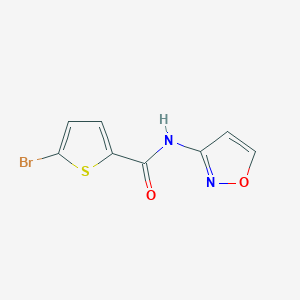
![4-bromo-5-ethyl-N-[(4-sulfamoylphenyl)methyl]thiophene-2-carboxamide](/img/structure/B3596575.png)
![diethyl 5-[(2-pyrazinylcarbonyl)amino]isophthalate](/img/structure/B3596577.png)
![N-[4-chloro-2-(trifluoromethyl)phenyl]-2-methylfuran-3-carboxamide](/img/structure/B3596582.png)

